molecular formula C19H17F2N5OS B1667228 N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-yl)methylamino)benzamide CAS No. 639858-32-5

N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-yl)methylamino)benzamide

カタログ番号 B1667228
CAS番号: 639858-32-5
分子量: 401.4 g/mol
InChIキー: CUPLTRAPYIXFAX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-yl)methylamino)benzamide” is also known as BMS-605541 . It has been identified as a potent and selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity . This compound has demonstrated excellent kinase selectivity, favorable pharmacokinetic properties in multiple species, and robust in vivo efficacy in human lung and colon carcinoma xenograft models .


Molecular Structure Analysis

The molecular structure of BMS-605541 is complex, with several functional groups. It includes a benzamide group, a thiazole group, and a pyridine group, among others . The exact structure can be found in the referenced papers .

科学的研究の応用

Cancer Research

BMS-605541 is primarily utilized in cancer research due to its role as a selective and orally active inhibitor of VEGFR-2 kinase. It has shown efficacy in inhibiting the growth of human umbilical vein endothelial cells (HUVECs) through VEGF with an IC50 value of 25 nM in vitro experiments . This compound has demonstrated robust in vivo efficacy in human lung and colon carcinoma xenograft models .

Angiogenesis Inhibition

The compound is effective in targeting tumor-induced angiogenesis, which is the formation of new capillary networks essential for solid tumor growth and metastasis. By inhibiting VEGFR-2, BMS-605541 disrupts this process, making it a valuable tool for studying angiogenesis-related disorders .

Kinase Selectivity Studies

BMS-605541 exhibits good kinase selectivity, making it a useful agent for studying the specificity of kinase inhibitors. Its ability to selectively inhibit VEGFR-2 over other kinases is of particular interest in the development of targeted therapies .

Pharmacokinetic Profiling

The compound has a favorable pharmacokinetic profile, with moderate steady-state volume of distribution, low systemic clearance, favorable half-life, and mean residence times. This makes BMS-605541 a promising candidate for further drug development and pharmacological studies .

Oral Bioavailability Assessment

BMS-605541 shows 100% and 52% oral bioavailabilities in mice and monkeys, respectively. This high level of oral bioavailability is significant for the development of oral medications for cancer treatment .

VEGFR-2 Related Pathway Analysis

As a VEGFR-2 antagonist, BMS-605541 can be used to analyze the VEGFR-2 related pathways and their role in various diseases, including neoplasms, digestive system disorders, and respiratory diseases .

Drug Discovery Research

The 2-aminothiazole scaffold of BMS-605541 has emerged as a promising structure in medicinal chemistry. It serves as a model compound for the design and synthesis of new drugs targeting the VEGF signaling pathway .

Therapeutic Areas Exploration

BMS-605541’s mechanism as a VEGFR2 antagonist opens up research opportunities in therapeutic areas such as neoplasms, digestive system disorders, and respiratory diseases, providing a broad scope for its application in medical research .

作用機序

Target of Action

BMS-605541, also known as N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-yl)methylamino)benzamide, primarily targets the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . It also inhibits the activity of Flk-1 , VEGFR-1 , and PDGFR-β . These targets play a crucial role in angiogenesis, a process that is essential for tumor growth and metastasis .

Mode of Action

BMS-605541 is a selective and orally active inhibitor of VEGFR-2 kinase . It works by binding to the ATP-binding site of the VEGFR-2 kinase, thereby inhibiting its activity . This inhibition prevents the phosphorylation and activation of the receptor, which in turn blocks the downstream signaling pathways that promote angiogenesis .

Biochemical Pathways

The inhibition of VEGFR-2 by BMS-605541 affects the VEGF signaling pathway, which is critical for angiogenesis . By blocking this pathway, BMS-605541 can inhibit the proliferation, survival, migration, invasion, and differentiation of endothelial cells . This leads to a reduction in the formation of new blood vessels, thereby limiting the supply of oxygen and nutrients to the tumor and inhibiting its growth .

Pharmacokinetics

BMS-605541 has a favorable pharmacokinetic profile. It has a moderate steady-state volume of distribution, low systemic clearance, and favorable half-life . It also shows 100% oral bioavailability in mice and 52% in monkeys . These properties contribute to its bioavailability and potential effectiveness as a therapeutic agent .

Result of Action

The primary result of BMS-605541’s action is the inhibition of tumor-induced angiogenesis . By blocking the VEGF signaling pathway, it can inhibit the growth of human lung and colon carcinoma xenograft models . This makes it a promising candidate for cancer research and potential therapeutic applications .

特性

IUPAC Name

N-cyclopropyl-2,4-difluoro-5-[[2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]methylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N5OS/c20-14-8-15(21)16(7-13(14)18(27)25-11-4-5-11)23-9-12-10-24-19(28-12)26-17-3-1-2-6-22-17/h1-3,6-8,10-11,23H,4-5,9H2,(H,25,27)(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPLTRAPYIXFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=C(C=C2F)F)NCC3=CN=C(S3)NC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-yl)methylamino)benzamide

Synthesis routes and methods

Procedure details

A mixture of 2-[pyridin-2-ylamino]-thiazole-5-carbaldehyde (41.0 mg, 0.2 mmol) and 5-amino-N-cyclopropyl-2,4-difluorobenzamide (46.6 mg, 0.22 mmol) in TFA/DCM (1:1, 1 mL) was stirred at RT for 10 min and triethylsilane (0.1 mL) was added. The mixture was stirred for 1 h, then concentrated and the residue was neutralized with NaHCO3 solution and the precipitates occurred. The precipitates were collected, washed with water and dried. The solid was triturated with MeOH and filtered to afford the title compound as a grayish solid (38 mg, 47%). Small amount of solid was boiled in methanol, the mixture was cooled to RT and filtered to afford a white solid. MS m/z 402 (M+H)+. 1H NMR (DMSO-d6) δ 8.23 (d, 1H, J=4.0 Hz), 8.15 (s, 1 H), 7.65 (t, 1 H, J=7.15 Hz), 7.26 (s, 1 H), 7.16 (m, 1 H), 7.01 (d, 1 H, J=8.75 Hz), 6.95 (m, 1 H), 6.89 (t, 1 H, J=7.15 Hz), 6.12 (s 1 H), 4.43 (m, 2 H), 2.79 (m, 1 H), 0.69 (m, 2 H), 0.51 (m, 2 H).
Quantity
41 mg
Type
reactant
Reaction Step One
Quantity
46.6 mg
Type
reactant
Reaction Step One
Name
TFA DCM
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-yl)methylamino)benzamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-yl)methylamino)benzamide
Reactant of Route 3
Reactant of Route 3
N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-yl)methylamino)benzamide
Reactant of Route 4
N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-yl)methylamino)benzamide
Reactant of Route 5
Reactant of Route 5
N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-yl)methylamino)benzamide
Reactant of Route 6
Reactant of Route 6
N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-yl)methylamino)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。